![molecular formula C17H18FN3O B7594505 N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide, also known as NFP, is a chemical compound that has been the subject of scientific research for its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been studied for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and ion channel activity. By modulating the activity of this receptor, N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide may have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which could have implications for the treatment of depression and other mood disorders. N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that it has a relatively short half-life, which could make it difficult to administer in a clinical setting. Additionally, more research is needed to fully understand the potential side effects and long-term effects of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide. One area of interest is the potential use of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide for the treatment of depression and other mood disorders. Other potential areas of research include the use of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and the potential use of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide as a tool for studying the sigma-1 receptor and its role in various cellular processes.
Synthesemethoden
The synthesis of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde and piperidine in the presence of a catalyst to form 1-(3-fluorophenyl)piperidine. This intermediate is then reacted with 3-pyridinecarboxylic acid in the presence of a coupling agent to form N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has been the subject of extensive scientific research for its potential therapeutic properties. Studies have shown that N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has been shown to modulate the activity of this receptor, which could have implications for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-5-1-7-16(10-14)21-9-3-6-15(12-21)20-17(22)13-4-2-8-19-11-13/h1-2,4-5,7-8,10-11,15H,3,6,9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRODXGWAJAOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=CC=C2)F)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.